GlcNaz

O-GlcNAc labeling Metabolic chemical reporter S-glyco-modification

Ac4GlcNAz (tetraacetylated N-azidoacetylglucosamine) is the metabolic chemical reporter of choice for discovery-driven proteomics requiring simultaneous interrogation of intracellular O-GlcNAcylated proteins and extracellular glycoproteins—a capability 6AzGlcNAc cannot provide. It delivers maximal labeling signal intensity among 15 tested MCR scaffolds, ensuring high-sensitivity fluorescence imaging. Validated for bacterial peptidoglycan tracking and OGT activity assays. Choose Ac4GlcNAz when broad glycosylation coverage and superior detection sensitivity are non-negotiable.

Molecular Formula C8H14N4O6
Molecular Weight 262.22 g/mol
Cat. No. B13850676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNaz
Molecular FormulaC8H14N4O6
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O
InChIInChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6-,7-,8?/m1/s1
InChIKeyAFNOHTDETQTADW-ZQLGFOCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GlcNaz for Metabolic Glycan Labeling: A Versatile Azido-Sugar Chemical Reporter for Glycobiology Research Procurement


GlcNaz (N-azidoacetylglucosamine), typically supplied as its cell-permeable tetraacetylated derivative Ac4GlcNAz (CAS 98924-81-3), is an azide-functionalized metabolic chemical reporter (MCR) analogue of the natural monosaccharide N-acetylglucosamine (GlcNAc) . This compound is processed by cellular hexosamine salvage pathways to generate the activated nucleotide-sugar donor UDP-GlcNAz, which glycosyltransferases including O-GlcNAc transferase (OGT) can utilize as a substrate, thereby installing azide-tagged GlcNAc residues onto glycoproteins and other glycoconjugates in living cells or organisms [1]. The bioorthogonal azide handle subsequently enables copper-catalyzed or strain-promoted click chemistry conjugation with alkyne-functionalized detection reagents for fluorescence imaging, affinity enrichment, and mass spectrometry-based proteomic identification .

Why Generic Substitution Among Azido-Sugar MCRs Fails: Evidence-Based Differentiation of GlcNaz for Scientific Procurement


Metabolic chemical reporters of glycosylation are not functionally interchangeable; each MCR exhibits distinct and quantifiable differences in metabolic fate, enzymatic processing efficiency, target glycosylation pathway specificity, and off-target labeling propensity. As demonstrated by comparative proteomics and biochemical analyses, seemingly minor structural variations—such as the position of the azide moiety or the stereochemistry of the sugar backbone—fundamentally alter which glycan classes are labeled (intracellular O-GlcNAc versus extracellular mucin-type O-glycans versus N-glycans), the efficiency of nucleotide-sugar donor formation, and the extent of S-glyco-modification artifacts [1]. For example, GlcNAz undergoes epimerase-mediated metabolic interconversion to GalNAz, enabling labeling of both O-GlcNAc and certain secreted/extracellular glycoproteins, whereas 6AzGlcNAc is restricted exclusively to intracellular O-GlcNAc targets and GlcNAlk avoids epimerization entirely, yielding a more O-GlcNAc-specific signal [2]. Furthermore, the tetraacetylated prodrug form (Ac4GlcNAz) achieves superior cellular uptake and overall labeling signal intensity compared to numerous other MCR scaffolds, but this enhanced sensitivity comes with a known trade-off of cysteine S-glyco-modification that must be accounted for in experimental design [3]. The quantitative evidence below establishes precisely where GlcNAz/Ac4GlcNAz demonstrates measurable performance advantages or distinct application-specific characteristics relative to the most relevant comparator MCRs.

GlcNaz Product-Specific Quantitative Evidence: Head-to-Head Performance Data for Procurement Decision-Making


Ac4GlcNAz Demonstrates Superior Labeling Signal Intensity Relative to Multiple MCR Scaffolds in Mammalian Cells

In a systematic 2024 comparative analysis of fifteen unnatural monosaccharide MCR structures, Ac4GlcNAz and Ac4GalNAz exhibited the most remarkable labeling effects among all detected compounds, whereas structurally similar MCRs including Ac4ManNAz, Ac46AzGlucose, and Ac46AzGalactose did not produce comparable robust signals [1]. Ac4GlcNAz achieves efficient time- and dose-dependent labeling in multiple mammalian cell lines (PC-3, HeLa, HEK293) at a typical working concentration of 100 μM for 24 hours, as detected by CuAAC fluorescence .

O-GlcNAc labeling Metabolic chemical reporter S-glyco-modification

GlcNAz Labels Both Intracellular O-GlcNAc and Extracellular Glycoproteins, Providing Broader Target Coverage Than 6AzGlcNAc

Comparative proteomics using 6AzGlcNAc, GlcNAz, and GalNAz revealed distinct targeting profiles: 6AzGlcNAc exclusively labels intracellular proteins (zero of 367 enriched proteins annotated with extracellular/lumenal localization), whereas GlcNAz and GalNAz are incorporated into a combination of intracellular and extracellular/lumenal glycoproteins [1]. Additionally, GlcNAz labels both secreted glycoproteins and O-GlcNAcylated proteins when tested using two model reporter proteins (Figure 6A and 6B), in contrast to 6AzGlcNAc which is specific for O-GlcNAc modifications [2].

O-GlcNAc specificity Glycoprotein labeling Comparative proteomics

GlcNAz Undergoes Metabolic Epimerization to GalNAz, Whereas GlcNAlk Does Not, Enabling Distinct Application-Specific Selection

Using in-gel fluorescence detection to characterize the metabolic fates of GlcNAlk and GlcNAz, it was confirmed that GlcNAz can be metabolically interconverted to GalNAz via the UDP-galactose-4-epimerase (GALE) pathway, whereas GlcNAlk does not undergo this epimerization, thereby yielding a more specific metabolic reporter of O-GlcNAc modification [1]. Despite this difference in metabolic specificity, both analogs are metabolically incorporated at similar rates into a large collection of cellular proteins and are removed from proteins at rates consistent with published radioactive O-GlcNAc probes [2].

Metabolic interconversion O-GlcNAc labeling Chemical reporter specificity

UDP-GlcNAz Is Accepted as a Substrate by O-GlcNAc Transferase, Enabling Direct Enzymatic Glycosylation Assays

O-GlcNAc transferase (OGT) accepts UDP-GlcNAz as a nucleotide-sugar donor in vitro, appending an azidosugar onto its native substrates, which can then be detected by covalent labeling using azide-reactive chemical probes [1]. This substrate acceptance enables the development of non-radioactive, direct-measurement OGT activity assays, such as the Ni-NTA Plate OGT Assay, where UDP-GlcNAz serves as a key reagent for high-throughput screening applications .

OGT assay Nucleotide-sugar donor Enzymatic glycosylation

GlcNAz Incorporates into Peptidoglycan with Quantified Site-Specific Preferences in Bacterial Metabolic Engineering

In Escherichia coli expressing the NahK GlcNAc-1-kinase to circumvent the hexosamine pathway, direct feeding of GlcNAz enabled metabolic labeling and subsequent analysis of incorporation sites. The highest levels of GlcNAz incorporation were observed in peptidoglycan (PGN), with lower levels detected in the biofilm-related exopolysaccharide poly-β-1,6-N-acetylglucosamine (PNAG), and no observable incorporation in lipopolysaccharide (LPS) or the enterobacterial common antigen (ECA) [1]. The cytosolic production of UDP-GlcNAz from GlcNAz feeding was confirmed via fluorescence-assisted polyacrylamide gel electrophoresis [2].

Bacterial glycan engineering Peptidoglycan labeling Metabolic oligosaccharide engineering

ManNAz Outperforms GlcNAz in Secreted Protein Enrichment Efficiency by 67.2%

A comparative secretome proteomics analysis evaluating three MCRs (ManNAz, GalNAz, GlcNAz) demonstrated that ManNAz-based labeling identified 282 secreted proteins and 224 plasma membrane proteins with 846 N-glycosylation sites. The enrichment efficiency for secreted proteins using ManNAz exceeded that of GlcNAz by 67.2%, and the enrichment efficiency for plasma membrane proteins exceeded that of GlcNAz by 148.7% [1].

Secretome analysis N-glycosylation Proteomics

GlcNaz Best Research and Industrial Application Scenarios Based on Verified Performance Differentiation


O-GlcNAc Proteomics with Broad Coverage of Both Intracellular and Secreted Glycoproteins

For proteomic workflows requiring simultaneous interrogation of intracellular O-GlcNAcylated proteins and extracellular/lumenal glycoprotein populations, GlcNAz/Ac4GlcNAz provides the necessary metabolic flexibility. Comparative proteomics confirms that GlcNAz labels a combination of intracellular and extracellular/lumenal proteins, unlike 6AzGlcNAc which is restricted exclusively to intracellular O-GlcNAc targets (zero extracellular-annotated proteins among 367 enriched) [1]. This broader labeling profile enables discovery-driven studies where the glycosylation landscape of multiple subcellular compartments must be captured in a single experiment, at the acknowledged cost of reduced glycosylation-type specificity.

High-Sensitivity Fluorescence Detection of O-GlcNAc in Mammalian Cell Culture

Ac4GlcNAz is optimally suited for applications prioritizing maximal labeling signal intensity and detection sensitivity. In a 2024 systematic comparison of fifteen MCR structures, Ac4GlcNAz and Ac4GalNAz exhibited the most remarkable labeling effects among all compounds tested, outperforming Ac4ManNAz, Ac46AzGlucose, and Ac46AzGalactose which failed to produce comparable robust signals [2]. At a typical working concentration of 100 μM for 24 hours in PC-3, HeLa, or HEK293 cells, Ac4GlcNAz yields efficient time- and dose-dependent labeling detectable by CuAAC fluorescence . This makes Ac4GlcNAz the MCR of choice when high signal-to-noise fluorescence imaging or in-gel detection is the primary experimental endpoint.

Bacterial Peptidoglycan-Focused Metabolic Engineering in E. coli Systems

For bacterial metabolic glycan engineering studies targeting cell wall peptidoglycan (PGN), GlcNAz provides validated and site-specific incorporation. When E. coli express the NahK kinase to bypass endogenous hexosamine pathway regulation, GlcNAz feeding results in the highest levels of incorporation into PGN, with lower levels in the biofilm-associated exopolysaccharide PNAG, and no detectable incorporation in LPS or ECA [3]. This defined incorporation pattern makes GlcNAz particularly suitable for peptidoglycan biosynthesis tracking, antibiotic mechanism studies involving cell wall targeting, and development of bacterial imaging probes where PGN-specific labeling is desired.

Non-Radioactive High-Throughput O-GlcNAc Transferase Enzymatic Assays

UDP-GlcNAz serves as a key reagent for non-radioactive, direct-measurement OGT activity assays suitable for high-throughput screening applications. OGT accepts UDP-GlcNAz as a nucleotide-sugar donor, appending azidosugar onto native substrates, which can subsequently be detected using azide-reactive chemical probes [4]. This enables assay formats such as the Ni-NTA Plate OGT Assay that eliminate the safety, regulatory, and disposal complexities associated with traditional radiolabeled UDP-GlcNAc substrates, while maintaining compatibility with automated liquid handling and plate-reader detection workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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